
Ácido 7-fluoro-2-oxo-2H-cromeno-3-carboxílico
Descripción general
Descripción
“7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” is a chemical compound . It belongs to the class of organic compounds known as coumarins . These are compounds that contain a 1-benzopyran moiety with a ketone group at the C2 carbon atom (2-oxo-1-benzopyran) and a carboxylic acid group at the C3 carbon atom .
Synthesis Analysis
The synthesis of coumarin systems, including “7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid”, has been a subject of interest for many organic and pharmaceutical chemists . Various methods have been developed, carried out in both classical and non-classical conditions, often under green conditions such as using green solvents and catalysts .
Molecular Structure Analysis
The molecular structure of “7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” is characterized by a 1-benzopyran moiety with a ketone group at the C2 carbon atom (2-oxo-1-benzopyran) and a carboxylic acid group at the C3 carbon atom .
Aplicaciones Científicas De Investigación
Quimiosensores fluorescentes
Ácido 7-fluoro-2-oxo-2H-cromeno-3-carboxílico: se ha utilizado en la síntesis de quimiosensores fluorescentes, particularmente para la detección de iones metálicos como el cobre (Cu²⁺) en muestras de agua . Estos quimiosensores operan bajo el principio de transferencia de carga intramolecular (ICT) y pueden apagar selectivamente la fluorescencia en presencia de iones específicos, lo que los hace valiosos para la vigilancia ambiental y el estudio de procesos biológicos relacionados con los metales.
Inhibidores en investigación del cáncer
Este compuesto sirve como precursor en el desarrollo de inhibidores para los transportadores de monocarboxilato MCT1 y MCT4 . Estos transportadores están involucrados en el crecimiento del cáncer dependiente de la absorción de lactato, y su inhibición puede ser crucial para controlar la progresión tumoral y desarrollar estrategias terapéuticas.
Síntesis orgánica
En química orgánica, el ácido 7-fluoro-2-oxo-2H-cromeno-3-carboxílico es un intermedio clave para la síntesis de varios derivados de cumarina . Estos derivados son importantes para crear nuevos compuestos con posibles actividades farmacológicas, incluidas las propiedades anticoagulantes, antiinflamatorias e inhibitorias de las enzimas.
Aplicaciones industriales
Los derivados del compuesto se exploran por su posible uso en aplicaciones industriales, como el desarrollo de fluoroionóforos orgánicos y puntos cuánticos o nanocables funcionalizados . Estos materiales son significativos para crear sensores y dispositivos avanzados con características de rendimiento mejoradas.
Aplicaciones ambientales
Las aplicaciones ambientales de este compuesto incluyen su papel en el desarrollo de sensores para monitorear los niveles de contaminantes como metales pesados en fuentes de agua . Esto es crucial para garantizar la calidad del agua y prevenir la acumulación de sustancias nocivas en los ecosistemas.
Química analítica
En química analítica, el ácido 7-fluoro-2-oxo-2H-cromeno-3-carboxílico se utiliza para sintetizar compuestos que pueden actuar como reactivos analíticos . Estos reactivos son esenciales para diversos ensayos y pruebas de diagnóstico, contribuyendo al avance de las técnicas de análisis químico.
Direcciones Futuras
The future directions in the research of “7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid” and similar compounds could involve the design of new optical materials such as organic fluoroionophores . Additionally, the development of more efficient synthesis methods, particularly under green conditions, could be a focus of future research .
Mecanismo De Acción
Target of Action
The primary targets of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid are the monocarboxylate transporters MCT1 & MCT4 (SLC16A1 & SLC16A3) . These transporters play a crucial role in lactate uptake-dependent cancer growth .
Mode of Action
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid acts as an inhibitor of MCT1 & MCT4 . It affects lactate uptake-dependent cancer growth in cultures and in vivo .
Biochemical Pathways
The compound’s action on MCT1 & MCT4 affects the lactate uptake-dependent cancer growth pathway . This pathway is crucial for the survival and proliferation of certain cancer cells . By inhibiting this pathway, 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid can potentially impede the growth of these cancer cells .
Pharmacokinetics
Its impact on bioavailability is evident from its effect on lactate uptake-dependent cancer growth in cultures and in vivo .
Result of Action
The molecular and cellular effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid’s action include the inhibition of lactate uptake, which can impede the growth of certain cancer cells .
Action Environment
It’s worth noting that the compound’s efficacy in inhibiting lactate uptake-dependent cancer growth has been demonstrated both in cultures and in vivo .
Análisis Bioquímico
Biochemical Properties
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to inhibit the activity of certain enzymes involved in metabolic pathways, such as DNA gyrase and cyclooxygenase . These interactions are crucial as they can modulate the biochemical pathways in which these enzymes are involved, potentially leading to therapeutic effects.
Cellular Effects
The effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, this compound has been observed to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation, thereby impacting cell survival and growth.
Molecular Mechanism
At the molecular level, 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of cyclooxygenase by binding to its active site, thereby reducing the production of pro-inflammatory mediators . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as altered gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid vary with different dosages in animal models. At lower doses, it may exhibit therapeutic effects, such as anti-inflammatory and anticancer activities. At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Understanding the dosage-dependent effects is crucial for determining the therapeutic window and ensuring the compound’s safety in clinical applications.
Metabolic Pathways
7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, it can inhibit the activity of cytochrome P450 enzymes, leading to altered drug metabolism and potential drug-drug interactions . Additionally, this compound can affect the levels of key metabolites, influencing cellular energy production and biosynthetic processes.
Transport and Distribution
The transport and distribution of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. For instance, it can be transported into cells via organic anion transporters and bind to intracellular proteins, affecting its bioavailability and activity .
Subcellular Localization
The subcellular localization of 7-Fluoro-2-oxo-2H-chromene-3-carboxylic acid is essential for its activity and function. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and modulate gene expression . Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications.
Propiedades
IUPAC Name |
7-fluoro-2-oxochromene-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H5FO4/c11-6-2-1-5-3-7(9(12)13)10(14)15-8(5)4-6/h1-4H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQXKJLLEPSNOPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)OC(=O)C(=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H5FO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


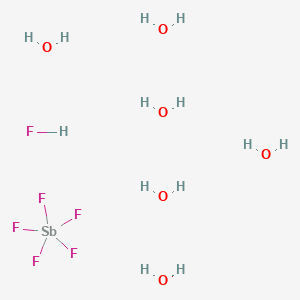

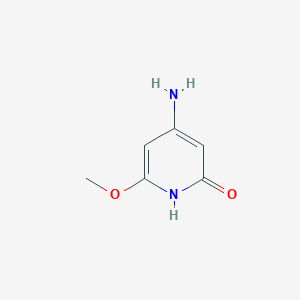
![Tert-butyl 7-oxo-8-phenyl-2,6-diazaspiro[3.4]octane-2-carboxylate](/img/structure/B1443693.png)
![1,1-Dioxo-octahydro-1l6-isothiazolo[4,5-d]azepine-6-carboxylicacidtert-butylester](/img/structure/B1443694.png)
![Tert-Butyl 8-Oxa-2,11-Diazaspiro[5.6]Dodecane-2-Carboxylate](/img/structure/B1443695.png)
![(3aS*,6aS*)-tert-Butylhexahydropyrrolo[3,4-c]pyrrole-2(1H)-carboxylate](/img/structure/B1443697.png)

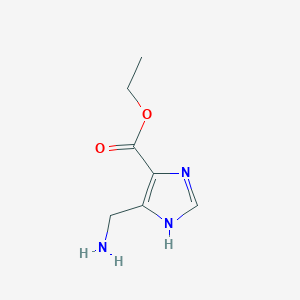
![2,5-Pyrrolidinedione, 1-[(4-ethenylbenzoyl)oxy]-](/img/structure/B1443701.png)
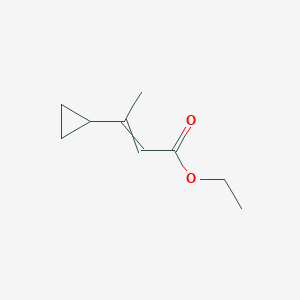
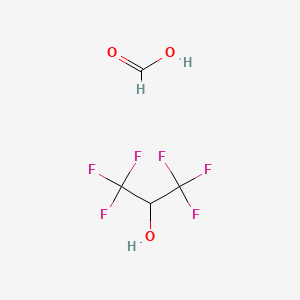
![3-{[3-(Hydroxymethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1443707.png)

